Vitamin D1
Description
Structure
2D Structure
Properties
CAS No. |
520-91-2 |
|---|---|
Molecular Formula |
C56H88O2 |
Molecular Weight |
793.3 g/mol |
IUPAC Name |
(1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol;(3S,9R,10S,13R,14R,17R)-17-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/2C28H44O/c1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6;1-19(2)20(3)9-10-22(5)26-15-16-27-23(8-7-17-28(26,27)6)12-13-24-18-25(29)14-11-21(24)4/h7-10,18-20,22,24-26,29H,11-17H2,1-6H3;9-10,12-13,19-20,22,25-27,29H,4,7-8,11,14-18H2,1-3,5-6H3/b8-7+;10-9+,23-12+,24-13-/t19-,20+,22-,24+,25-,26+,27+,28+;20-,22+,25-,26+,27-,28+/m00/s1 |
InChI Key |
UOELMDIOCSFSEN-KQJGLNNASA-N |
SMILES |
CC(C)C(C)C=CC(C)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C.CC(C)C(C)C=CC(C)C1CCC2C1(CCC3C2=CC=C4C3(CCC(C4)O)C)C |
Isomeric SMILES |
C[C@H](/C=C/[C@H](C)C(C)C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)O)C.C[C@H](/C=C/[C@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@@H]3C2=CC=C4[C@]3(CC[C@@H](C4)O)C)C |
Canonical SMILES |
CC(C)C(C)C=CC(C)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C.CC(C)C(C)C=CC(C)C1CCC2C1(CCC3C2=CC=C4C3(CCC(C4)O)C)C |
Origin of Product |
United States |
Historical Context and Nomenclature of Vitamin D1
Early Discoveries Leading to Antirachitic Factor Identification
The early 20th century saw significant research into nutritional deficiencies, particularly rickets. Sir Edward Mellanby's work in the UK, demonstrating that cod liver oil could cure rickets in dogs, was instrumental in establishing that the disease was due to a dietary deficiency. wikipedia.orgfishersci.cauni.luwikiwand.com This led to the search for an "antirachitic factor." Elmer Verner McCollum and his colleagues further advanced this by showing that the antirachitic factor in cod liver oil was distinct from vitamin A, even after vitamin A activity was destroyed by aeration and heating. fishersci.cawikiwand.comthegoodscentscompany.comnih.gov McCollum subsequently named this new nutrient "vitamin D" in 1922, as it was the fourth vitamin to be discovered. wikiwand.comthegoodscentscompany.comnih.gov
The crucial role of ultraviolet (UV) light in preventing and curing rickets was also independently demonstrated by researchers like Chick and Huldshinsky. uni.lunih.gov This led to the understanding that vitamin D could be produced by the irradiation of precursors in vivo. nih.gov
Following these foundational discoveries, scientists focused on isolating the active antirachitic compounds. A significant breakthrough came from the irradiation of plant sterols, particularly ergosterol (B1671047). Adolf Windaus and his colleagues in Germany, along with British investigators like Askew et al., were at the forefront of these isolation efforts. fishersci.canih.govfishersci.comnih.gov From irradiated mixtures of plant sterols, Windaus and his team isolated a crystalline material that exhibited antirachitic properties. wikipedia.org This substance was initially believed to be a pure compound and was consequently named "Vitamin D1." nih.govwikipedia.org
The naming of "this compound" reflected the prevailing scientific understanding at the time, where newly isolated active fractions were often assigned sequential numbers. It was initially postulated to be a pure, single chemical entity responsible for the observed antirachitic activity. wikipedia.orgnih.gov This belief was based on its crystalline form obtained from the irradiation of ergosterol. fishersci.ca
Re-evaluation and Chemical Reclassification of this compound
Subsequent rigorous chemical analyses revealed that this compound was not a pure compound, leading to its reclassification.
Further investigation, notably by Windaus and Linsert in 1931, revealed that the substance initially identified as this compound was, in fact, a molecular compound rather than a single pure entity. fishersci.comnih.govwikipedia.org It was elucidated as a 1:1 crystalline adduct, or heterodimer, composed of two distinct compounds: ergocalciferol (B368823) (which was later named Vitamin D2) and lumisterol (B196343). nih.govnih.govwikipedia.org This discovery corrected the earlier misidentification and clarified that this compound was an artifact of the isolation process, an ineffective by-product of vitamin D2 synthesis that does not occur naturally. nih.govwikipedia.org
The X-ray crystallographic structure of this compound confirmed its nature as a sandwich-like 1:1 heterodimeric complex of lumisterol and vitamin D2, with the latter adopting an α-chair conformer.
The chemical composition of this compound is summarized in the table below:
| Component | Chemical Composition | Ratio in this compound |
| Ergocalciferol (Vitamin D2) | C₂₈H₄₄O | 1 |
| Lumisterol | C₂₈H₄₄O | 1 |
Despite its reclassification, the initial identification of this compound played a crucial role in the development of vitamin D research. It prompted further, more precise chemical characterization efforts, which ultimately led to the accurate identification and isolation of the true antirachitic compounds, Vitamin D2 (ergocalciferol) and Vitamin D3 (cholecalciferol). wikipedia.orgfishersci.com The understanding that this compound was a mixture underscored the complexity of sterol photochemistry and the need for rigorous purification and structural elucidation in vitamin research. This refinement in understanding paved the way for the synthesis of pure vitamin D forms in the 1930s, enabling detailed studies of their biological functions and metabolism. wikipedia.org
Evolution of Vitamin D Nomenclature and Classification Systems
The discovery and reclassification of this compound were significant steps in the evolving nomenclature and classification of vitamin D compounds. The term "vitamin D" now broadly refers to a group of fat-soluble secosteroids, primarily Vitamin D2 (ergocalciferol) and Vitamin D3 (cholecalciferol), which are responsible for calcium, magnesium, and phosphate (B84403) absorption, among other biological functions.
While this compound is no longer recognized as a distinct vitamin, the terms "Vitamin D2" and "Vitamin D3" are widely used and refer to specific chemical entities. Vitamin D2 is derived from ergosterol, primarily found in plants and fungi, and is often used in food fortification. Vitamin D3 is synthesized in the skin from 7-dehydrocholesterol (B119134) upon exposure to UVB radiation and is also found in animal-based foods.
The chemical nomenclature for vitamin D forms was recommended in 1981, though alternative common names persist. The various forms of vitamin D are chemically secosteroids, characterized by a broken bond in one of their steroid rings. This historical progression from the initial, albeit incorrect, identification of this compound to the precise characterization of D2 and D3 highlights the iterative nature of scientific discovery and the continuous refinement of chemical understanding.
IUPAC Recommendations and Discontinuation of "this compound" as a Pure Entity
Originally, "this compound" was believed to be a distinct compound. However, further research conclusively demonstrated that it was not a pure substance but rather a mixture. clevelandclinic.org Specifically, this compound was found to be a crystalline heterodimer, or co-crystal, composed of ergocalciferol (Vitamin D2) and lumisterol, typically present in a 1:1 molar ratio. wikipedia.orgwikipedia.orgwikipedia.orgresearchgate.net This discovery led to the discontinuation of "this compound" as a recognized pure chemical entity in scientific nomenclature. clevelandclinic.org
The International Union of Pure and Applied Chemistry (IUPAC) has provided recommendations for the nomenclature of vitamin D forms. In their definitive rules for vitamin nomenclature, published in 1960 and revised in 1966, IUPAC formally recommended the trivial names "ergocalciferol" for Vitamin D2 and "cholecalciferol" for Vitamin D3. qmul.ac.uk The chemical composition of what was once termed this compound reflects its mixed nature, with a molecular formula of C₅₆H₈₈O₂ and a molecular weight of approximately 793.32 g/mol , consistent with the combination of two C₂₈ compounds. rsc.orgnih.gov
Contextual Relationship with Other Vitamin D Vitamers (D2, D3)
The broader "Vitamin D" category encompasses several forms, or vitamers, with Vitamin D2 (ergocalciferol) and Vitamin D3 (cholecalciferol) being the most prominent and biologically significant in humans. wikipedia.orgnih.govdrugs.com
Vitamin D2 (Ergocalciferol): This form is primarily derived from plant sources and fungi, such as yeast. It is synthesized through the ultraviolet (UV) irradiation of ergosterol, a plant sterol. wikipedia.orgdrugs.commedscape.com
Vitamin D3 (Cholecalciferol): In contrast, Vitamin D3 is naturally produced in the skin of humans and other animals when 7-dehydrocholesterol is exposed to ultraviolet B (UVB) radiation from sunlight. It can also be obtained from animal-based dietary sources. wikipedia.orgnih.govdrugs.commedscape.com
The historical "this compound" emerged from the early processes of isolating and characterizing these compounds. It was a product of the preparation of vitamin D, containing both ergocalciferol and lumisterol. wikipedia.org Lumisterol itself is a photochemical by-product that can arise during the irradiation of ergosterol, the precursor to Vitamin D2. wikipedia.orgwikipedia.org
Both Vitamin D2 and Vitamin D3 function as prohormones, meaning they are biologically inactive in their initial forms. They require two sequential enzymatic hydroxylation steps to be converted into their active hormonal form, calcitriol (B1668218) (1,25-dihydroxyvitamin D). The first hydroxylation occurs in the liver, forming 25-hydroxyvitamin D, and the second takes place in the kidneys, yielding calcitriol. wikipedia.orgnih.govdrugs.commedscape.com While both D2 and D3 are effective in raising vitamin D levels in the blood and can ameliorate conditions like rickets, some studies suggest that Vitamin D3 may be slightly more potent and sustain elevated levels for a longer duration compared to Vitamin D2. clevelandclinic.orgdrugs.comwikipedia.org
Chemical Composition and Structural Characterization of Vitamin D1
Crystallographic Elucidation of the Heterodimeric Structure
Conformational Analysis of Constituent Molecules within the Complex
Conformational analysis explores the three-dimensional arrangements of atoms in molecules and how these arrangements influence their properties and interactions. For the constituents of Vitamin D1, ergocalciferol (B368823) and lumisterol (B196343), their unique steroidal structures and the presence of a broken steroid ring (secosteroid for ergocalciferol) dictate their conformational behavior. wikipedia.org
Alpha-Chair Conformer of Vitamin D2 in the Complex
Ergocalciferol (Vitamin D2), like other vitamin D analogues, exhibits conformational flexibility, particularly concerning its A-ring. In solution, the A-ring of vitamin D compounds exists as an equilibrium mixture of two chair conformers. cdnsciencepub.com For 1α-hydroxylated vitamin D analogues, the A-ring in the solid state often adopts a preferred chair β-conformation, which is stabilized by direct hydrogen bonds between the 1-OH and 3-OH hydroxyl groups. researchgate.netnih.gov Conversely, indirect hydrogen bonds, such as those mediated by water molecules or interactions with side-chain hydroxyl groups, can induce an α-conformation. researchgate.net Theoretical calculations indicate that the β-form generally possesses a slightly lower energy compared to the α-form. researchgate.netnih.gov This conformational preference is significant as the β-conformation of the A-ring is also observed to interact with the vitamin D receptor. researchgate.net
Intermolecular Interactions and Hydrogen Bonding within the Heterodimer
The formation of this compound as a 1:1 cocrystal of lumisterol2 and ergocalciferol involves specific intermolecular interactions. researchgate.net The crystal structure of this cocrystal maintains similar alcohol C(2) catemeric chains to those observed in ergocalciferol when it exists alone. researchgate.net Hydrogen bonding patterns are critical in the crystal lattices of vitamin D analogues, with the hydroxyl groups and the exocyclic methylene (B1212753) group significantly influencing these interactions. researchgate.netnih.govmdpi.com An essential feature in the interactions of vitamin D analogues is the presence of infinite chain hydrogen bond motifs. nih.gov These patterns are influenced by the position of the exocyclic methylene group, which stabilizes hydrophobic interactions with the triene system. nih.gov Energy framework calculations have demonstrated a correspondence in both the type and energy values (Coulombic, dispersion, and total energies) of these hydrogen bond interactions between vitamin D analogues and their precursors. nih.gov
Isomeric and Stereochemical Aspects of Lumisterol2 and Ergocalciferol
Both lumisterol2 and ergocalciferol exhibit distinct isomeric and stereochemical characteristics, which are crucial to their chemical identity and formation pathways.
Ergocalciferol (Vitamin D2) : Ergocalciferol is a secosteroid, meaning it is a steroid in which one of the bonds in the steroid rings is broken. wikipedia.org Its full IUPAC name is (3S,5Z,7E,22E)-9,10-secoergosta-5,7,10(19),22-tetraen-3-ol, which precisely defines its stereochemistry and the positions of its double bonds and hydroxyl group. wikipedia.orgmpg.de It is formed from its precursor, ergosterol (B1671047), through ultraviolet (UV) irradiation, a process that involves a photochemical ring opening. wikipedia.orgtandfonline.com
Lumisterol2 : Lumisterol is a stereoisomer of ergosterol. wikipedia.org Specifically, it is characterized by a (9β,10α) configuration, distinguishing it from the (9α,10β) configuration of ergosterol. wikipedia.orgmdpi.com This difference in configuration results in an important conformational distinction, particularly in the "boat" form of its C-ring. mdpi.com Lumisterol2 is generated as a photochemical byproduct during the UV irradiation of ergosterol, which is the same process that yields ergocalciferol. wikipedia.orgmdpi.com Its formation involves a ring-closure reaction following the UV-light-induced ring opening of ergosterol. mdpi.com The distribution of isomers after this ring-closure is highly dependent on temperature, with lumisterol being predominantly formed at lower temperatures (e.g., 0°C). mdpi.com Lumisterol can also be converted to Vitamin D2 through an electrocyclic ring opening followed by a sigmatropic wikipedia.orgbmrb.io hydride shift. wikipedia.org
The isomeric and stereochemical relationships can be summarized as follows:
| Compound | Precursor | Key Stereochemical Features | Formation Process (from precursor) |
| Ergocalciferol | Ergosterol | (3S,5Z,7E,22E)-9,10-secoergosta-5,7,10(19),22-tetraen-3-ol; Secosteroid structure | UV irradiation (photochemical ring opening) |
| Lumisterol2 | Ergosterol | (9β,10α) stereoisomer of ergosterol; Tetracyclic structure | UV irradiation (photochemical byproduct via ring-closure) |
Formation Pathways: Photochemical and Chemical Synthesis
Photochemical Generation from Provitamins
The synthesis of the vitamin D2 component of Vitamin D1 originates from its provitamin, ergosterol (B1671047), through a series of photochemical and thermal reactions. researchgate.netwikipedia.org This process is a classic example of photochemistry in biological systems, initiated by the absorption of ultraviolet (UV) radiation.
The primary step in the formation of vitamin D2 is the irradiation of ergosterol, a sterol found in fungi and yeast. wikipedia.orgthaiscience.info When ergosterol is exposed to ultraviolet B (UVB) radiation, typically in the wavelength range of 280-320 nm, its conjugated diene system in the B-ring absorbs a photon. royalsocietypublishing.orgwikipedia.org This absorption of energy leads to a photochemical reaction that breaks the bond between carbon 9 and carbon 10 of the steroid ring. symeres.com
This process does not yield vitamin D2 directly but results in a mixture of several photoisomers. The main product is previtamin D2, but other significant byproducts are also formed, including lumisterol (B196343) and tachysterol (B196371). wikipedia.orgthaiscience.info The relative amounts of these products can be influenced by factors such as the wavelength of UV light and the duration of exposure. royalsocietypublishing.org Preparations of irradiated ergosterol, containing a mixture of previtamin and vitamin D2, were historically referred to as viosterol. wikipedia.org
Table 1: Key Products of Ergosterol Irradiation
| Compound | Role in this compound Formation |
| Ergosterol | Provitamin D2; the starting material for photochemical synthesis. |
| Previtamin D2 | The primary photoproduct of ergosterol irradiation; the direct precursor to Vitamin D2. |
| Vitamin D2 | The thermally isomerized, stable form of previtamin D2; one component of the this compound complex. |
| Lumisterol | A photoisomer byproduct of ergosterol irradiation; the second component of the this compound complex. |
| Tachysterol | Another photoisomer byproduct of ergosterol irradiation. |
The conversion of ergosterol to pre-vitamin D2 is a sophisticated photoisomerization reaction. Upon absorbing UV radiation, the conjugated diene system of the ergosterol B-ring undergoes an electrocyclic ring-opening reaction. wikipedia.org This process cleaves the C9-C10 bond, transforming the rigid steroid ring structure into a more flexible secosteroid, a steroid in which one of the rings has been broken. symeres.com The resulting molecule, pre-vitamin D2, is a thermodynamically unstable intermediate. researchgate.net This initial photoproduct exists in a conformational equilibrium between different shapes, with the s-cis,s-cis conformer (cZc) being crucial for the subsequent step. bu.edu
Pre-vitamin D2, once formed, does not require further light to become vitamin D2. Instead, it undergoes a temperature-dependent intramolecular rearrangement. bu.eduphotobiology.com This process is a sigmatropic bu.edunih.gov hydride shift, where a hydrogen atom from the methyl group at carbon 19 migrates to carbon 9. wikipedia.org This thermal isomerization is reversible and eventually reaches an equilibrium between pre-vitamin D2 and vitamin D2. nih.gov However, the formation of the more thermodynamically stable vitamin D2 is favored. nasa.govproquest.com This conversion from the unstable pre-vitamin D2 to vitamin D2 is crucial for the formation of one of the two components of the this compound complex.
Co-Crystallization and Heterodimer Formation
The entity known as this compound was first isolated from the irradiation products of ergosterol. nih.gov It was later discovered that it was not a pure compound but a molecular complex.
X-ray crystallography has revealed the precise structure of this compound. It is a 1:1 heterodimeric complex formed by the co-crystallization of lumisterol and vitamin D2. researchgate.net Lumisterol, being a stereoisomer of ergosterol, is produced alongside pre-vitamin D2 during the initial irradiation process. wikipedia.org When the mixture of photoproducts is purified through crystallization, the similar yet distinct geometries of vitamin D2 and lumisterol allow them to pack together in a highly ordered, sandwich-like crystal lattice. researchgate.net This intermolecular association is stable, leading to the isolation of what was initially, and incorrectly, identified as a single compound, "this compound".
Synthetic Methodologies for Related Vitamin D Derivatives (Historical Chemical Context)
The history of vitamin D synthesis is a cornerstone of organic photochemistry. In the early 20th century, researchers established that UV irradiation of ergosterol could produce an antirachitic substance. royalsocietypublishing.orgnih.gov The initial work by Windaus, Askew, and others led to the isolation of what they termed "this compound". nih.gov However, further investigation by Windaus demonstrated that this compound was, in fact, a mixture. nih.gov
This discovery was a critical moment, highlighting the complexity of the photochemical reactions involved. It spurred the development of more refined techniques for the separation and characterization of the various irradiation products. The eventual isolation and structural elucidation of pure Vitamin D2 (ergocalciferol) and the other isomers like lumisterol and tachysterol were major achievements. researchgate.net These early studies on the synthesis and characterization of vitamin D2 and its related isomers laid the foundational chemical knowledge for the synthesis of thousands of vitamin D derivatives that have been developed since. symeres.com
Table 2: Summary of Formation Pathways
| Step | Process | Reactant | Product(s) | Driving Force |
| 1 | Photochemical Ring-Opening | Ergosterol | Previtamin D2, Lumisterol, Tachysterol | UVB Radiation |
| 2 | Thermal Isomerization | Previtamin D2 | Vitamin D2 | Heat (Temperature-dependent) |
| 3 | Co-crystallization | Vitamin D2 and Lumisterol | This compound (1:1 Complex) | Intermolecular Forces |
General Synthetic Strategies for Secosteroids
The synthesis of secosteroids, including the components of this compound, is a significant area of organic chemistry. These strategies can be broadly categorized into photochemical methods, which mimic the natural formation process, and total chemical synthesis, which builds the molecule from simpler precursors.
Photochemical Synthesis
The photochemical pathway is fundamental to the natural and industrial production of vitamin D compounds. This process begins with a provitamin D sterol, such as ergosterol (the precursor to ergocalciferol).
The key steps in the photochemical synthesis are:
UVB Irradiation : The process is initiated when a provitamin, like ergosterol or 7-dehydrocholesterol (B119134), is exposed to ultraviolet B (UVB) light, typically in the 290-320 nm range. google.com This light energy triggers a conrotatory electrocyclic ring-opening of the B-ring between carbons C-9 and C-10. osteologia.org.arresearchgate.net
Previtamin D Formation : The ring-opening reaction results in the formation of a thermally unstable intermediate called previtamin D (e.g., previtamin D2 from ergosterol). osteologia.org.ar
Thermal Isomerization : The previtamin D intermediate then undergoes a thermally-induced sigmatropic rearrangement to yield the stable vitamin D form (e.g., vitamin D2). osteologia.org.ar
During irradiation, other photoisomers are also formed, including lumisterol and tachysterol. google.com The relative amounts of these products can be influenced by factors such as the wavelength of light and the use of photosensitizers. google.comnih.gov For instance, the use of certain photosensitizers like anthracene has been explored to improve the yield of previtamin D3 while minimizing byproducts like tachysterol and lumisterol. google.com
| Compound | Role | Formation Mechanism |
|---|---|---|
| Ergosterol | Provitamin (Starting Material) | Naturally occurring sterol in fungi |
| Previtamin D2 | Primary Photoproduct | Electrocyclic ring-opening of ergosterol via UVB irradiation |
| Vitamin D2 (Ergocalciferol) | Final Product | Thermal isomerization of Previtamin D2 |
| Lumisterol | Byproduct | Photoisomerization of Previtamin D2 |
| Tachysterol | Byproduct | Photoisomerization of Previtamin D2 |
Chemical Synthesis
Total chemical synthesis offers a versatile alternative to photochemical routes, allowing for the creation of various secosteroid analogs with modified structures. nih.govacs.org These strategies often involve the construction of the molecule's carbon skeleton in a stepwise manner. Synthetic approaches are often categorized by the order in which the rings of the steroid nucleus are assembled (e.g., AB→ABC→ABCD approach). libretexts.org
A common challenge in the chemical synthesis of secosteroids is the stereocontrolled construction of the cleaved ring system and the complex side chain. Modern synthetic strategies employ a range of reactions to achieve this:
Convergent Synthesis : Many total syntheses are convergent, meaning the different parts of the molecule (e.g., the A-ring and the C/D-ring system with the side chain) are synthesized separately and then joined together at a late stage.
Ring-Cleavage Reactions : Some strategies begin with a pre-existing steroid nucleus and employ chemical reactions to cleave one of the rings, thereby forming the secosteroid framework. researchgate.net For example, methods have been developed for the synthesis of 9,11-secosteroids starting from the natural corticosteroid cortisol, involving enzymatic hydroxylation followed by chemical cleavage of a C-C bond. nih.gov
Cycloaddition Reactions : Reactions like the Diels-Alder reaction are used to construct the cyclic portions of the molecule with high stereochemical control. libretexts.org
These synthetic routes are invaluable for producing vitamin D analogs that may have different biological activities or properties compared to the naturally occurring forms. acs.org
Analytical Methodologies for Compound Characterization and Separation
Historical Analytical Techniques Employed in D1 Identification
The initial identification and characterization of "Vitamin D1" and other vitamin D forms were pivotal moments in biochemistry, driven by the need to understand and combat conditions like rickets. Early analytical efforts focused on isolating the active antirachitic substance and determining its chemical structure.
Early Chromatographic Separations
Chromatographic techniques played a significant role in the early stages of vitamin D research, enabling the separation of complex mixtures. Thin-layer chromatography (TLC) was utilized for the identification of vitamin D from various pharmaceutical products and for the analysis of its metabolites, individual compounds, and combinations with other vitamins and lipids researchgate.net. This method allowed for the visualization of separated spots under UV light or after spraying with color-forming reagents researchgate.net. However, the instability of vitamins A, D, and E to environmental conditions like oxygen, especially during prolonged exposure on wide surfaces, presented challenges, which were minimized by working in darkness, under nitrogen flow, and at low temperatures researchgate.net.
Preparative chromatography was also developed to separate 25-hydroxyvitamin D (25(OH)D) from more polar metabolites that could interfere with assays nih.gov. In the mid-1970s, high-performance liquid chromatography (HPLC) began to be applied to 25(OH)D assays, involving lipid extraction of serum followed by preparative chromatography, with the 25(OH)D fraction then analyzed by HPLC using UV absorption for quantitation nih.gov.
Spectroscopic Methods for Structure Elucidation
Spectroscopic methods were instrumental in unraveling the chemical structures of vitamin D compounds. Ultraviolet (UV) absorption spectroscopy was employed for the detection and quantitation of separated vitamin D components in conjunction with liquid chromatography (LC-UV) nih.gov. Nuclear Magnetic Resonance (NMR) analysis and X-ray diffraction were also utilized for the elucidation of vitamin D structures researchgate.netfrontiersin.org. For instance, the structure of certain compounds, including a trachylobane, was elucidated using 1D- and 2D-NMR analysis and X-ray diffraction of a crystal containing both compounds researchgate.net. The X-ray crystallographic structure of this compound itself revealed its unique sandwich-like 1:1 heterodimeric complex of lumisterol (B196343) and vitamin D2 researchgate.net.
Advanced Analytical Techniques for Vitamin D Metabolites and Analogs (Relevance to Historical D1 Analysis)
Modern analytical chemistry has significantly advanced the precision, sensitivity, and throughput of vitamin D analysis, building upon the foundations laid by historical methods. These advanced techniques are crucial for understanding the complex metabolism of vitamin D and for accurate quantification of its various forms, including those historically relevant to this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC continues to be a cornerstone in vitamin D analysis, particularly for separating various vitamin D metabolites and analogs. While silica-based columns were initially used, reverse-phase C18 columns are now more commonly employed nih.gov. HPLC is frequently used to separate Vitamin D2 and Vitamin D3, with detection and quantitation often performed by UV absorption or mass spectrometry nih.gov. Beyond basic separation, HPLC is also used to purify vitamin D compounds in preparation for highly sensitive techniques like tandem mass spectrometry heartlandassays.com.
Further advancements in chromatographic separation include ultra-high performance liquid chromatography (UHPLC) and ultra-performance supercritical fluid chromatography (UPSFC) systems amegroups.org. UHPLC, which operates at higher pressures, offers superior speed, resolution, and sensitivity, making it a preferred technique for the analysis of vitamin D metabolites amegroups.org. The choice of mobile phases, typically an aqueous phase (e.g., water with formic acid) and an organic phase (e.g., methanol (B129727) with formic acid or ammonium (B1175870) acetate), is critical for successful chromatographic separation of hydrophobic vitamin D metabolites from reversed-phase columns amegroups.org.
Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS)
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the "gold standard" for the accurate and specific determination of vitamin D metabolites due to its high sensitivity and specificity nih.govnih.govchromatographyonline.comresearchgate.netmdpi.comresearchgate.net. This technique allows for the simultaneous measurement of multiple vitamin D metabolites, creating a comprehensive vitamin D profile nih.govresearchgate.netmdpi.com. LC-MS/MS can accurately quantify major circulating metabolites such as 25-hydroxyvitamin D2 (25(OH)D2) and 25-hydroxyvitamin D3 (25(OH)D3) nih.govresearchgate.net.
To enhance assay sensitivity, derivatization steps can be incorporated into LC-MS/MS methods mdpi.com. While ionization of vitamin D can be a limiting factor for sensitivity, atmospheric pressure photoionization (APPI) has shown to be more efficient than other ionization methods like atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI), leading to greater sensitivity nih.gov. The use of readily ionizable derivatives, such as 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD), can also increase sensitivity nih.gov.
A common challenge in MS analysis of vitamin D metabolites is interference from isomeric and isobaric compounds amegroups.org. This issue is mitigated through meticulous sample pre-treatment, including protein precipitation, extraction, and derivatization, and by employing high-resolution chromatography for separation amegroups.org. For example, the C3-epimer of 25(OH)D3 and 25(OH)D3 can co-elute from standard C18 reversed-phase columns and exhibit identical mass spectra, necessitating high-resolution chromatography for their accurate identification and quantification amegroups.org.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is an experimental science used to determine the atomic and molecular structure of crystals wikipedia.org. It has been fundamental in understanding the atomic structure of various materials, including biological molecules like vitamins wikipedia.org. For this compound, X-ray crystallography definitively revealed its structure as a 1:1 heterodimeric complex of lumisterol and vitamin D2, with vitamin D2 adopting an α-chair conformer within the complex researchgate.net.
Despite its broad applications in chemistry, fewer than 20 crystal structures of active vitamin D metabolites and various analogs have been solved and deposited in databases like the Cambridge Structural Database (CSD) mdpi.com. This technique provides detailed three-dimensional structural information, which is invaluable for understanding the precise arrangement of atoms and chemical bonds within these complex molecules wikipedia.org.
Chemical Transformations and Degradation Pathways Contextual
Photodegradation Products of Provitamins and Vitamin D2
The natural synthesis of vitamin D in the skin begins with provitamins, such as 7-dehydrocholesterol (B119134) (7-DHC) for Vitamin D3 and ergosterol (B1671047) for Vitamin D2. Upon exposure to ultraviolet B (UVB) radiation (wavelengths typically between 290-315 nm), the B-ring of these sterols undergoes photochemical cleavage, leading to the formation of pre-vitamin D (e.g., pre-vitamin D3 from 7-DHC) nih.govtandfonline.commdpi.com. This pre-vitamin D is thermodynamically unstable and subsequently undergoes a temperature-dependent thermal isomerization to form the respective vitamin D (e.g., vitamin D3) nih.govtandfonline.com.
However, prolonged or excessive exposure to UV radiation can lead to further photoisomerization of pre-vitamin D, converting it into biologically inactive photoproducts such as lumisterol (B196343) and tachysterol (B196371) nih.govtandfonline.commdpi.comvitamind-journal.itmdpi.comannualreviews.org. This process serves as a self-regulating mechanism, preventing the accumulation of potentially toxic amounts of vitamin D from excessive sun exposure nih.govtandfonline.commdpi.comvitamind-journal.itannualreviews.org. Similarly, excessive UV exposure can also cause the photodegradation of vitamin D2 itself, resulting in the formation of lumisterol and tachysterol researchgate.net.
The formation of lumisterol and tachysterol from pre-vitamin D is a photoisomerization reaction. Pre-vitamin D, following its initial photochemical synthesis, can absorb further UVB radiation, leading to structural rearrangements. For instance, pre-vitamin D3 can be photoisomerized into lumisterol3 and tachysterol3 tandfonline.commdpi.comannualreviews.orgcaymanchem.comnih.gov. These conversions involve the resealing of the broken B-ring in a different stereochemical configuration mdpi.com. The ratio of these photoproducts can depend on the irradiation wavelength, with shorter wavelengths favoring tachysterol generation, while longer wavelengths (above 305 nm) primarily yield lumisterol and pre-vitamin D nih.gov. It has also been observed that the photolysis of provitamin D within ordered matrices, such as phospholipids (B1166683) or β-cyclodextrins, can inhibit the formation of tachysterol photobiology.com.
Enzymatic Transformation Pathways of Related Vitamin D Compounds (Excluding Clinical Aspects)
Beyond photodegradation, vitamin D compounds undergo a series of enzymatic transformations, primarily hydroxylation reactions, which are critical for their activation and subsequent catabolism. These pathways are mediated by various cytochrome P450 (CYP) enzymes.
Cytochrome P450 enzymes play central roles in the chemical modifications of vitamin D compounds.
CYP2R1 : This enzyme is a vitamin D 25-hydroxylase, primarily found in the liver. It catalyzes the hydroxylation of vitamin D (both D2 and D3) at the C-25 position, forming 25-hydroxyvitamin D (e.g., 25-hydroxyvitamin D3, also known as calcifediol) tandfonline.comphysiology.orgfrontiersin.org. This 25-hydroxylated form is the major circulating metabolite of vitamin D tandfonline.comphysiology.org.
CYP27B1 : Known as 25-hydroxyvitamin D-1α-hydroxylase, this mitochondrial enzyme is predominantly expressed in the kidney, but also in other tissues. It performs the crucial hydroxylation of 25-hydroxyvitamin D at the C-1α position, leading to the formation of 1,25-dihydroxyvitamin D (e.g., 1,25-dihydroxyvitamin D3, or calcitriol) physiology.orgfrontiersin.orguniprot.orguniprot.orgwikigenes.org. This is considered the most biologically active form of vitamin D physiology.org. CYP27B1 can also act on 25-hydroxyvitamin D2 uniprot.orguniprot.org.
CYP24A1 : This enzyme, 25-hydroxyvitamin D3-24-hydroxylase, is a key player in the catabolism and inactivation of vitamin D metabolites. It is a mitochondrial inner membrane cytochrome P450 enzyme that hydroxylates both 25-hydroxyvitamin D3 and 1,25-dihydroxyvitamin D3 physiology.orgmdpi.comuniprot.orgnih.govmdpi.com. CYP24A1 initiates the inactivation process by hydroxylation at either the C-24 or C-23 position of the aliphatic side chain, leading to a cascade of further oxidations that culminate in the formation of calcitroic acid, an inactive biliary metabolite physiology.orguniprot.orgmdpi.com. This enzyme's activity is crucial for regulating the levels of active vitamin D metabolites physiology.orgmdpi.comnih.gov.
The hydroxylation of vitamin D2 and D3 occurs in a sequential manner. Initially, vitamin D (D2 or D3) is hydroxylated at the C-25 position by CYP2R1 in the liver to produce 25-hydroxyvitamin D tandfonline.comphysiology.org. This metabolite then serves as a substrate for CYP27B1, which adds a hydroxyl group at the C-1α position, primarily in the kidney, yielding 1,25-dihydroxyvitamin D physiology.orguniprot.orguniprot.org.
The catabolic pathways, primarily mediated by CYP24A1, are essential for the breakdown and elimination of active vitamin D metabolites, thereby maintaining chemical homeostasis. CYP24A1 hydroxylates 25-hydroxyvitamin D and 1,25-dihydroxyvitamin D, leading to their inactivation physiology.orguniprot.orgmdpi.com. This enzyme can perform a sequential six-step oxidation of calcitriol (B1668218), ultimately forming calcitroic acid, which is excreted uniprot.org.
Vitamin D compounds are chemically classified as secosteroids, characterized by a broken B-ring in their steroid nucleus wikipedia.org. This unique structural feature contributes to their photochemical reactivity and thermal instability. Pre-vitamin D, the immediate photoproduct of provitamins, is thermodynamically unstable and readily undergoes thermal isomerization to form vitamin D tandfonline.com.
The stability of vitamin D compounds is significantly affected by environmental factors, particularly light and heat. Prolonged exposure to sunlight, beyond the initial formation of pre-vitamin D, leads to further photoisomerization into inactive compounds like lumisterol and tachysterol tandfonline.commdpi.comvitamind-journal.it. If cholecalciferol (Vitamin D3) is not quickly transported away from the skin after synthesis and is re-exposed to UV radiation, it can undergo further photolysis to inactive terminal compounds such as suprasterols and 5,6-trans-vitamin D vitamind-journal.it. High temperatures and excessive dryness are also known to promote the degradation of vitamin D2 researchgate.net. To preserve their chemical integrity, vitamin D compounds are typically stored protected from light and at controlled temperatures mims.com.
Comparative Chemical Analysis Within the Vitamin D Group
Structural Distinctions Between D1 Components and Other Vitamin D Vitamers
All forms of vitamin D are chemically classified as secosteroids, characterized by a distinctive broken B-ring in their steroid skeleton wikipedia.orgresearchgate.netmpkb.orgwikipedia.org. The primary components of vitamin D1, ergocalciferol (B368823) (vitamin D2) and lumisterol (B196343), exhibit specific structural features that differentiate them from other vitamin D vitamers, particularly cholecalciferol (vitamin D3).
Side-Chain and A-Ring Differences in D2 and D3
The structural differences can be summarized as follows:
| Feature | Ergocalciferol (Vitamin D2) | Cholecalciferol (Vitamin D3) |
| Side Chain | Nine carbons with a double bond at C22-C23 and a methyl group at C24 wikipedia.orgresearchgate.net | Eight carbons, lacking the C22-C23 double bond and C24 methyl group researchgate.net |
| A-Ring | Part of the secosteroid structure, common to D vitamins | Part of the secosteroid structure, common to D vitamins |
The Secosteroid Ring Structure
A defining characteristic of vitamin D compounds, including ergocalciferol and cholecalciferol, is their secosteroid nature. Unlike traditional steroids that possess an intact four-ring system (A, B, C, D), secosteroids have a broken bond within one of their rings wikipedia.orgwikipedia.org. Specifically, in vitamin D vitamers, the bond between carbon atoms C9 and C10 in the B-ring is cleaved wikipedia.org. This ring fission results in an open B-ring, transforming the typical steroid skeleton into a secosteroid structure wikipedia.orgresearchgate.netmpkb.orgwikipedia.org. This unique structural alteration is crucial for their biological activity and distinguishes them from their provitamin precursors, which retain the intact steroid ring system.
Chemical Reactivity and Stability Comparisons
The chemical reactivity and stability of vitamin D vitamers are influenced by their molecular structures. Ergocalciferol (D2) has been reported to be more susceptible to degradation from environmental factors such as humidity and temperature fluctuations, which may lead to a faster loss of potency in some formulations compared to cholecalciferol (D3) supplementfactoryuk.com. However, direct comparative studies on their stability when dissolved in oil, a common medium for supplements, are currently limited supplementfactoryuk.com.
Photochemistry of Ergosterol (B1671047) vs. 7-Dehydrocholesterol (B119134)
The biosynthesis of vitamin D vitamers in nature involves the photochemical conversion of specific sterol precursors upon exposure to ultraviolet (UV) light. Ergosterol and 7-dehydrocholesterol are the respective provitamins for ergocalciferol (D2) and cholecalciferol (D3).
Photochemical Conversion Pathways:
Ergosterol to Ergocalciferol (Vitamin D2): Ergosterol, found predominantly in fungi and yeast, undergoes a photochemical reaction when exposed to UV light (specifically UV-B or UV-C) wikipedia.orgnih.govmdpi.comwseas.com. This irradiation leads to the electrocyclic ring opening of ergosterol, forming previtamin D2 wikipedia.orgmdpi.comresearchgate.net. Previtamin D2 then undergoes a thermal isomerization process to yield ergocalciferol nih.govmdpi.com. Prolonged UV irradiation of previtamin D can also lead to the formation of photoproducts such as lumisterol and tachysterol (B196371), which exist in equilibrium with previtamin D mdpi.comresearchgate.net. Lumisterol, a component of this compound, is formed as a photochemical byproduct during this process wikipedia.orgwikiwand.com.
7-Dehydrocholesterol to Cholecalciferol (Vitamin D3): In the skin of animals, including humans, 7-dehydrocholesterol (7-DHC) serves as the provitamin for cholecalciferol wikipedia.orgresearchgate.netwikipedia.orghealth.comtaylorandfrancis.comwikipedia.org. Upon exposure to UV-B radiation (wavelengths between 290 and 320 nm), 7-DHC undergoes a photochemical transformation, involving the rupture of its B-ring, to produce previtamin D3 nih.govtaylorandfrancis.comwikipedia.orggoogle.comrsc.org. This previtamin D3 then spontaneously isomerizes via a thermal reaction (a sigmatropic 1,7-hydrogen shift) to form cholecalciferol taylorandfrancis.comgoogle.comnih.gov. Similar to the ergosterol pathway, prolonged irradiation of previtamin D3 can also lead to the formation of undesired photoproducts like tachysterols and lumisterols taylorandfrancis.comnih.gov.
The distinct structures of the provitamins, ergosterol and 7-dehydrocholesterol, dictate the specific side-chain characteristics of the resulting vitamin D vitamers.
Table: Photochemical Precursors and Products
| Provitamin | Source | UV Irradiation Product (Intermediate) | Final Vitamin D Vimer |
| Ergosterol | Fungi, Yeast | Previtamin D2 | Ergocalciferol (D2) |
| 7-Dehydrocholesterol | Animal Skin | Previtamin D3 | Cholecalciferol (D3) |
Impact on Steroid Chemistry and Photochemistry Research
Advancements in Secosteroid Chemistry Triggered by Vitamin D Research
The study of Vitamin D, a group of fat-soluble secosteroids, has profoundly impacted secosteroid chemistry. Secosteroids are characterized by a broken bond in one of their steroid rings wikipedia.org. The initial isolation and characterization of Vitamin D forms, including ergocalciferol (B368823) (Vitamin D2) and cholecalciferol (Vitamin D3), in the early 20th century, laid the groundwork for understanding this unique class of steroids wikipedia.orgnih.gov.
Key advancements include:
Structural Elucidation: The determination of the chemical structures of ergocalciferol (C28H44O) and lumisterol (B196343) (C28H44O) was fundamental to understanding Vitamin D1's composition drugfuture.comwikipedia.orgnih.gov. This work provided insights into the specific arrangement of atoms and bonds within these complex molecules.
Metabolic Pathways: Research into Vitamin D's biological activity revealed that the parent compounds (like ergocalciferol) are biologically inert and require sequential hydroxylation steps to become active metabolites wikipedia.orgmims.comacs.org. For instance, ergocalciferol is hydroxylated in the liver to form 25-hydroxyergocalciferol (ercalcidiol) and then in the kidney to form the active 1,25-dihydroxyergocalciferol (ercalcitriol) wikipedia.orgmims.comnih.gov. This understanding of metabolic activation pathways is a cornerstone of secosteroid biochemistry.
Analogue Synthesis: The therapeutic potential of Vitamin D, particularly its active metabolite calcitriol (B1668218), has driven extensive research into synthesizing numerous synthetic analogs acs.orgresearchgate.net. Over 3000 synthetic Vitamin D analogs have been developed by academic and pharmaceutical groups acs.org. These modifications often involve alterations to the A, C, and D rings, the 17β-aliphatic side chain, and the 5,6,7,8-diene moiety, aiming to enhance specific biological properties (e.g., anti-proliferative effects) while reducing calcemic activity acs.orgresearchgate.net. This systematic chemical modification has significantly expanded the knowledge base of secosteroid structure-activity relationships.
Table 1: Key Characteristics of this compound Components
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Role in this compound | PubChem CID |
| Ergocalciferol | C28H44O | 396.66 | Component of D1 | 5280793 |
| Lumisterol | C28H44O | 396.66 | Component of D1 | 6436872 |
| This compound | C56H88O2 | 793.32 | Mixture | N/A |
Contributions to Understanding Photochemical Rearrangements
The formation of Vitamin D compounds is inherently linked to photochemistry, as they are produced through the action of ultraviolet (UV) light on steroidal precursors wikipedia.orgnih.govphotobiology.com. The study of this process, particularly the conversion of provitamin D (like ergosterol (B1671047) or 7-dehydrocholesterol) into previtamin D and then into Vitamin D, has provided profound insights into photochemical rearrangements.
Key contributions include:
Photochemical Ring-Opening: The core photochemical event is the UV-B induced ring-opening of the B-ring of 5,7-dienes (e.g., ergosterol or 7-dehydrocholesterol) to form a secosteroid with a conjugated triene system (previtamin D) wikipedia.orgnih.govphotobiology.comphotobiology.com. This reaction involves a complex network of reversible photoisomerizations photobiology.comphotobiology.com.
Photoisomerization Pathways: Research has elucidated the formation of various photoisomers alongside previtamin D, such as lumisterol and tachysterol (B196371) nih.govphotobiology.comphotobiology.commdpi.com. These compounds arise from different photochemical and thermal rearrangements of the initial previtamin D intermediate nih.govphotobiology.com. For instance, lumisterol is formed by the ring-closure of previtamin D photobiology.comphotobiology.com.
Wavelength Dependence and Conformational Control: Studies have shown that the efficiency and outcome of these photochemical reactions are dependent on the wavelength of irradiation and the conformational flexibility of the molecules involved photobiology.comphotobiology.com. This understanding has been crucial for optimizing industrial Vitamin D synthesis and for applications in UV-B biodosimetry photobiology.com.
Thermal Isomerization: Following the photochemical step, previtamin D undergoes a thermal rearrangement (a Current time information in Občina Ajdovščina, SI.mpg.de-hydrogen migration) to form the more stable Vitamin D (e.g., Vitamin D2 or D3) nih.govphotobiology.comphotobiology.com. This two-step photo-thermal process is a classic example of a pericyclic reaction sequence.
Table 2: Photochemical Transformations in Vitamin D Synthesis
| Precursor | UV Irradiation Product | Thermal Isomerization Product | Other Photoisomers |
| Ergosterol | Previtamin D2 | Ergocalciferol (Vitamin D2) | Lumisterol, Tachysterol |
| 7-Dehydrocholesterol (B119134) | Previtamin D3 | Cholecalciferol (Vitamin D3) | Lumisterol3, Tachysterol3 |
Methodological Innovations in Isolation and Characterization of Complex Natural Products
The complexity of Vitamin D mixtures and metabolites, coupled with their low concentrations in natural sources, has necessitated the development of advanced analytical and isolation techniques nih.govresearchgate.net. Research into Vitamin D has been a driving force for methodological innovations in natural product chemistry.
Significant methodological advancements include:
Chromatographic Methods: The need for precise separation and quantification of Vitamin D and its various metabolites has led to the widespread adoption and refinement of chromatographic techniques. High-performance liquid chromatography (HPLC) with UV and fluorescence detection has been instrumental researchgate.net. More recently, liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become a gold standard due to its superior sensitivity and selectivity, enabling comprehensive Vitamin D profiling even in complex biological matrices nih.govresearchgate.netfrontiersin.org.
Extraction Techniques: To handle the low concentrations and complex matrices of biological samples, advancements in sample preparation procedures, such as solid-phase extraction (SPE) and more environmentally friendly extraction methods, have been developed to enhance efficiency and minimize solvent use nih.govresearchgate.net.
Spectroscopic Characterization: While not explicitly detailed for this compound in the search results, the general field of Vitamin D research relies heavily on spectroscopic methods (e.g., UV, NMR, Mass Spectrometry) for structural confirmation and purity assessment of isolated compounds and their synthetic analogs nih.gov. The detailed characterization of this compound as a 1:1 mixture of ergocalciferol and lumisterol, with specific melting points and optical rotations, indicates sophisticated analytical capabilities for its time drugfuture.com.
Reference Materials and Method Validation: The importance of accurate measurement of Vitamin D and its metabolites in food, dietary supplements, and biological samples has highlighted the critical need for certified reference materials and rigorous method validation frontiersin.org. This ensures the reproducibility and reliability of research findings in natural product analysis.
Table 3: Advanced Analytical Techniques for Vitamin D Research
| Technique | Application | Advantages |
| LC-MS/MS | Quantification of Vitamin D and metabolites in complex matrices | High sensitivity, selectivity, faster analysis |
| Solid-Phase Extraction | Sample preparation from biological fluids and food | Enhanced efficiency, reduced solvent use |
| Supercritical Fluid Chromatography (SFC) | Separation and analysis of Vitamin D compounds | Improved sensitivity, selectivity, faster analysis |
Q & A
Q. What strategies address contradictions in vitamin D1 trial outcomes, such as variable effects on bone density or cancer risk?
- Answer : Conduct meta-regression to explore heterogeneity in dosing (e.g., daily vs. bolus), baseline deficiency rates, or genetic polymorphisms (e.g., VDR gene variants). Apply the FINER framework to refine hypotheses, ensuring feasibility and novelty . For conflicting cancer data, use preclinical models like Apc^D1 mice to isolate this compound's role in tumor suppression under controlled methyl donor diets . Contradiction matrices (e.g., Table 7 in ) can prioritize unresolved factors like threshold effects or interaction with calcium intake.
Q. How can systems biology approaches elucidate this compound's pleiotropic effects in chronic diseases?
- Answer : Integrate metabolomics (e.g., one-carbon metabolism pathways in ) with transcriptomic profiling of vitamin D receptor targets. Cluster analysis of RCT subgroups (e.g., high vs. low responders) using machine learning (CART models) identifies predictive biomarkers. Mechanistic studies should test co-factor interactions (e.g., magnesium status) via factorial designs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
